5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Description

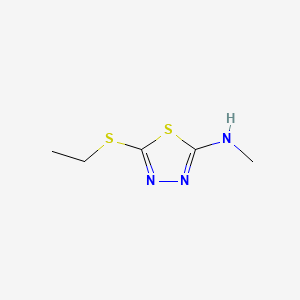

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-3-9-5-8-7-4(6-2)10-5/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHNTVGLNZZCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203225 | |

| Record name | 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54759-71-6 | |

| Record name | 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54759-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054759716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of ethylthio derivatives with appropriate amines under controlled conditions. One common method involves the reaction of ethylthioacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) facilitates the creation of diverse derivatives with tailored properties .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion to amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of ethylthio group with other functional groups | Alkyl halides, acyl chlorides |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

Potential Therapeutic Uses

The compound has been explored for its potential in treating infectious diseases and cancer. Its mechanism of action may involve binding to specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Condition | Observed Effect |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Inhibition of growth |

| Antifungal | A. niger | Inhibition of growth |

| Cytostatic Activity | Cancer cell lines | Reduced proliferation |

Industrial Applications

Use in Material Science

In industrial settings, this compound is utilized in the development of new materials. Its unique properties allow it to function as a catalyst in various chemical reactions and as a component in polymer chemistry .

Analytical Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC), which facilitates its separation and purification from reaction mixtures. This method is scalable and suitable for pharmacokinetic studies .

Case Study 1: Antimicrobial Activity

A study evaluated several thiadiazole derivatives for their antimicrobial efficacy against common pathogens. Among these derivatives, those based on this compound demonstrated notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that using continuous flow reactors improved yield and purity significantly compared to traditional batch methods. This advancement highlights the potential for industrial scalability.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations:

N-Substituent Effects :

- N-methyl vs. N-ethyl: The anticonvulsant compound () with N-ethyl shows higher potency (ED50 = 20.11 mg/kg) than N-methyl derivatives, suggesting alkyl chain length impacts receptor binding .

Schiff Base Derivatives :

Anticancer Activity

- Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles (): Derived from 1,3,4-thiadiazol-2-amine, these compounds inhibit thymidylate synthase, with GI50 values ranging from 28.9 µM (PC-3) to 55.3 µM (K562) .

- Schiff Base Derivatives (): Compound 5j showed selective cytotoxicity against breast cancer (MCF7) due to hydrogen bonding with Cys44 and His164 residues .

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (): Demonstrated dual efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, attributed to chlorine atoms enhancing dipole interactions with neuronal ion channels .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine or fluorine at position 5 (e.g., ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

Planarity of Thiadiazole Ring : The planar conformation (mean deviation: 0.0042 Å, ) facilitates intercalation into DNA or enzyme active sites.

Hybrid Derivatives : Combining thiadiazole with pyrimidine () or quinazoline () scaffolds broadens biological activity through multi-target inhibition.

Biological Activity

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethylthio derivatives with appropriate thiadiazole precursors. Structural elucidation is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For instance, characteristic peaks in the IR spectrum may indicate functional groups such as -NH stretching and C=N bonds, which are crucial for confirming the compound's identity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:

- Antibacterial Effects : The compound has shown effectiveness against various bacterial strains including Xanthomonas oryzae and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

- Antifungal Properties : It also possesses antifungal activity against pathogens such as Aspergillus niger, showcasing its potential in agricultural applications .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Specifically:

- Cell Line Studies : In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis in cancer cells, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Properties :

-

Anticancer Research :

- In another study focusing on anticancer properties, compounds derived from the thiadiazole structure were tested against several cancer cell lines. The results indicated that certain derivatives had IC50 values lower than those observed for traditional treatments, highlighting their potential as new therapeutic agents .

Summary Table of Biological Activities

Q & A

Q. NMR Spectroscopy :

- ¹H NMR : Methyl groups (N–CH₃) resonate at δ 2.8–3.2 ppm; ethylthio (–SCH₂CH₃) protons appear as triplets (δ 1.3–1.5 ppm for CH₃, δ 2.5–2.7 ppm for SCH₂) .

- ¹³C NMR : Thiadiazole carbons range from δ 155–165 ppm; ethylthio carbons at δ 12–15 ppm (CH₃) and δ 25–30 ppm (SCH₂) .

Q. What biological screening assays are suitable for evaluating its bioactivity?

- Assay Design :

- Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values <50 µM suggest potency. Compare with structurally similar compounds (e.g., 5-benzylthio derivatives) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <100 µg/mL indicate efficacy .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reaction pathways?

- DFT Workflow :

- Basis sets : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4–5 eV for thiadiazoles) .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole rings) .

- Transition-state analysis : Simulate intermediates in substitution reactions (e.g., thiolate attack on benzyl halides) .

Q. How to resolve contradictions in synthetic yields reported across studies?

- Troubleshooting Strategies :

- Parameter validation : Replicate conditions (solvent purity, temperature control) from high-yield studies (e.g., ultrasound at 40°C vs. reflux at 90°C) .

- Byproduct analysis : Use LC-MS to detect side products (e.g., disulfide formation due to thiol oxidation) .

- Scale-up effects : Pilot-scale reactions may require inert atmospheres to prevent sulfur oxidation .

Q. What factorial design approaches optimize multi-step syntheses?

- Experimental Design :

- Variables : Temperature, solvent ratio, catalyst loading.

- Response surface methodology (RSM) : Maximize yield by testing 2³ factorial designs (e.g., 8 experiments) to identify interactions between variables .

- Case Study : Optimizing thiadiazole ring closure: A 3-level design for POCl₃ concentration (1–3 mol equivalents) and reaction time (1–5 hours) reduces byproducts .

Q. How to analyze reaction mechanisms involving intermediates like thiosemicarbazides?

- Mechanistic Probes :

- Isolation of intermediates : Use TLC or HPLC to track thiosemicarbazide → thiadiazole conversion .

- Kinetic studies : Pseudo-first-order kinetics for thiolate attack on benzyl halides (rate constants ~10⁻³ s⁻¹ under ultrasound) .

- Isotopic labeling : ³⁴S-labeled reagents confirm sulfur transfer pathways in thioether formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.